molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine

Cat. No.: B2628805
CAS No.: 401567-74-6
M. Wt: 349.28
InChI Key: PVWMDWKIYNFTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein-ligand interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical processes.

Preparation Methods

The synthesis of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine typically involves the following steps:

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, while the piperazine ring can interact with proteins, affecting their function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine can be compared with other quinoline derivatives, such as:

    2,6-Dichloroquinoline: Similar in structure but with chlorine substituents instead of trifluoromethyl groups.

    2,6-Dimethylquinoline: Contains methyl groups instead of trifluoromethyl groups.

    4-Piperazinylquinoline: Similar but lacks the trifluoromethyl substituents.

The presence of trifluoromethyl groups in this compound enhances its lipophilicity and metabolic stability, making it unique compared to other quinoline derivatives .

Properties

IUPAC Name

4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWMDWKIYNFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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